![molecular formula C15H21ClN2S B4538444 N-(4-chlorobenzyl)-2-ethyl-1-piperidinecarbothioamide](/img/structure/B4538444.png)
N-(4-chlorobenzyl)-2-ethyl-1-piperidinecarbothioamide
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves various chemical reactions, including Knoevenagel condensation and reactions with aromatic aldehydes, to yield compounds with potential antimicrobial and antioxidant activities (Kumar et al., 2016). These processes underline the flexibility in synthesizing piperidine derivatives with specific functional groups.
Molecular Structure Analysis
Molecular structure determination of related compounds often utilizes X-ray diffraction, indicating crystalline structures and conformations about certain bonds (Plazzi et al., 1997). These studies provide insights into the arrangement and spatial orientation of atoms within the molecules, crucial for understanding their physical and chemical behavior.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, leading to the formation of compounds with significant biological activities. For instance, reactions involving aromatic or heterocyclic acyl chlorides produce derivatives showing platelet antiaggregating and other activities (Ranise et al., 1993). Such reactions highlight the chemical versatility and potential therapeutic applications of these compounds.
Physical Properties Analysis
The physical properties of piperidine derivatives, such as their crystalline structure and conformation, are closely tied to their molecular structure. X-ray diffraction studies reveal detailed information on the crystalline systems and space groups, providing a basis for understanding the physical characteristics of these compounds (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinities, of piperidine derivatives can be elucidated through various spectroscopic and computational methods. Studies on N-acyl derivatives, for instance, reveal their potential antibacterial activities and interactions with biological targets, emphasizing the importance of functional groups in determining chemical behavior (Mohanraj & Ponnuswamy, 2018).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-ethylpiperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c1-2-14-5-3-4-10-18(14)15(19)17-11-12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMQZRBQAHDEQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=S)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-ethylpiperidine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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